
N-(3-hydroxycyclohexyl)pyrrolidine-3-carboxamide hydrochloride
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Overview
Description
N-(3-hydroxycyclohexyl)pyrrolidine-3-carboxamide hydrochloride is a chemical compound with the molecular formula C11H21ClN2O2 and a molecular weight of 248.75 g/mol . This compound is known for its unique structure, which includes a cyclohexyl ring, a pyrrolidine ring, and a carboxamide group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxycyclohexyl)pyrrolidine-3-carboxamide hydrochloride typically involves the reaction of 3-hydroxycyclohexanone with pyrrolidine-3-carboxamide in the presence of hydrochloric acid. The reaction conditions often include:
Temperature: Room temperature
Solvent: Methanol or ethanol
Catalyst: Hydrochloric acid
The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale reactors: To accommodate the increased volume of reactants
Continuous monitoring: To ensure the reaction proceeds efficiently
Purification steps: Including crystallization and filtration to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxycyclohexyl)pyrrolidine-3-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide
Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride
Substitution: Involving nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature
Reduction: Sodium borohydride in methanol at low temperatures
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or amines
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
N-(3-hydroxycyclohexyl)pyrrolidine-3-carboxamide hydrochloride is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules
Biology: Studying its effects on cellular processes and pathways
Medicine: Investigating its potential therapeutic effects and drug development
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-hydroxycyclohexyl)pyrrolidine-3-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to:
Bind to receptors: Modulating their activity
Inhibit enzymes: Affecting metabolic pathways
Alter cellular signaling: Leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- **N-(3-hydroxycyclohexyl)pyrrolidine-3-carboxamide
- **N-(3-hydroxycyclohexyl)pyrrolidine-3-carboxamide acetate
- **N-(3-hydroxycyclohexyl)pyrrolidine-3-carboxamide sulfate .
Uniqueness
N-(3-hydroxycyclohexyl)pyrrolidine-3-carboxamide hydrochloride is unique due to its specific hydrochloride salt form, which enhances its solubility and stability compared to other similar compounds .
Properties
IUPAC Name |
N-(3-hydroxycyclohexyl)pyrrolidine-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2.ClH/c14-10-3-1-2-9(6-10)13-11(15)8-4-5-12-7-8;/h8-10,12,14H,1-7H2,(H,13,15);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVCBCYNGRZTVBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)O)NC(=O)C2CCNC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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